Amprolium Hydrochloride

Description

Properties

IUPAC Name |

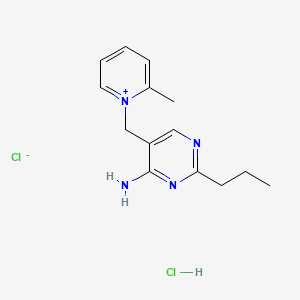

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3053-18-7 | |

| Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0045547 | |

| Record name | Amprolium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Amprolium hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-88-2, 3053-18-7, 121-25-5 | |

| Record name | Amprolium hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amprolium hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | amprolium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amprolium hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amprolium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amprolium hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amprolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CO6N199Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiamine Transport Inhibition by Amprolium Hydrochloride in Protozoa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amprolium hydrochloride, a structural analog of thiamine (Vitamin B1), remains a critical anticoccidial agent used in veterinary medicine, particularly for the control of protozoan parasites of the genus Eimeria. Its efficacy is rooted in a specific and potent mechanism: the competitive inhibition of thiamine transport into the parasite. This selective action starves the protozoan of an essential cofactor for carbohydrate metabolism and energy production, leading to a coccidiostatic effect. This technical guide provides an in-depth examination of this mechanism, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biological processes.

Introduction to Amprolium and Thiamine in Protozoa

Amprolium has been utilized for decades as a primary tool for the prevention and treatment of coccidiosis in poultry and other livestock.[1] As a synthetic thiamine analogue, its structure mimics that of thiamine, allowing it to interact with the parasite's thiamine uptake systems.[2]

Protozoa, like many organisms, cannot synthesize thiamine de novo and are thus reliant on scavenging it from their host environment. Thiamine is a precursor to thiamine pyrophosphate (TPP), an indispensable cofactor for key enzymes in central metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are crucial for ATP production.[3] By blocking the initial uptake of thiamine, amprolium effectively shuts down these vital metabolic pathways.[4] The therapeutic success of amprolium lies in the differential sensitivity of the parasite's and the host's thiamine transporters; the parasite's transport system has a significantly higher affinity for amprolium than that of the host's intestinal cells.[5]

Mechanism of Action: Competitive Inhibition of Thiamine Transport

The primary mode of action of amprolium is competitive antagonism of the thiamine transporter.[1][6] Amprolium and thiamine compete for the same binding site on the transporter protein located on the parasite's cell membrane.

The key characteristics of this interaction are:

-

Mutual Exclusivity: Both thiamine and amprolium can bind to the transporter, but not simultaneously.

-

Concentration Dependence: The degree of inhibition by amprolium is dependent on the relative concentrations of both amprolium and thiamine. An increase in the extracellular thiamine concentration can overcome the inhibitory effect of amprolium.

-

Kinetic Impact: In the presence of amprolium, the apparent Michaelis constant (Km) for thiamine transport is increased, while the maximum velocity (Vmax) of transport remains unchanged. This is the classic hallmark of competitive inhibition.

This mechanism is most effective against the developmental stages of the parasite that have a high rate of metabolism and thus a high demand for thiamine, such as the first and second-generation schizonts of Eimeria.[2][7]

Figure 1: Competitive inhibition of the protozoan thiamine transporter by amprolium.

Quantitative Analysis of Inhibition

The differential affinity of amprolium for the parasite versus the host transporter is the cornerstone of its selective toxicity. This has been quantified through kinetic studies, most notably on Eimeria tenella.

| Organism / Cell Type | Analyte | Kinetic Parameter | Value (µM) | Reference |

| Eimeria tenella (schizonts) | Thiamine | Km (Michaelis Constant) | 0.07 | [5] |

| Eimeria tenella (schizonts) | Amprolium | Ki (Inhibition Constant) | 7.6 | [5] |

| Chicken Intestinal Cells | Thiamine | Km (Michaelis Constant) | 0.36 | [5] |

| Chicken Intestinal Cells | Amprolium | Ki (Inhibition Constant) | 323 | [5] |

Table 1: Comparative Kinetic Constants for Thiamine Transport and Amprolium Inhibition.

As shown in Table 1, the thiamine transporter of the Eimeria tenella schizont has a much higher affinity for thiamine (lower Km) than the host's cells.[5] Crucially, the inhibition constant (Ki) for amprolium is approximately 42-fold lower in the parasite than in the host cells, indicating a significantly more potent inhibition of the parasite's transporter.[5] This quantitative difference allows for a therapeutic window where amprolium can effectively block thiamine uptake in the parasite at concentrations that have a minimal effect on the host.

Experimental Protocols

Investigating the inhibition of thiamine transport involves several key experimental procedures. Below are detailed methodologies for parasite isolation and the subsequent transport assay.

Protocol 1: Purification of Eimeria Schizonts

This protocol is adapted from methods developed for isolating Eimeria tenella schizonts from infected chicken cecal tissue for biochemical analysis.[8]

Objective: To obtain a clean preparation of schizonts with minimal contamination from host-cell debris.

Materials:

-

Infected chicken cecal tissue (harvested at the peak of schizont development)

-

Enzyme mixture: Hyaluronidase, Dispase, and Collagenase in a suitable buffer (e.g., PBS)

-

Gauze or fine mesh filters

-

Centrifuge and tubes

-

Phosphate-buffered saline (PBS)

-

Microscope for quality assessment

Procedure:

-

Tissue Harvest: Excise the ceca from chickens infected with Eimeria tenella.

-

Mechanical Disruption: Gently scrape the cecal mucosa to release the infected epithelial cells and schizonts.

-

Enzymatic Digestion: Incubate the harvested tissue and cells in the enzyme mixture (hyaluronidase, dispase, collagenase) to digest the host tissue matrix and release the schizonts. The incubation time and temperature must be optimized based on enzyme activity.

-

Filtration: Pass the digested suspension through several layers of gauze to remove large debris and undigested tissue.

-

Centrifugation: Centrifuge the filtrate at a low speed to pellet the larger schizonts while keeping smaller host cell debris in the supernatant.

-

Washing: Resuspend the pellet in cold PBS and repeat the centrifugation. Perform several washing steps to further purify the schizont preparation.

-

Purity Assessment: Examine the final pellet under a microscope to assess the purity of the schizonts and the degree of host cell contamination.

Protocol 2: Radiolabeled Thiamine Uptake Assay

This protocol describes a general method for measuring thiamine transport and its inhibition, adapted from studies on apicomplexan parasites.

Objective: To quantify the rate of thiamine uptake by isolated protozoa and determine the inhibitory kinetics of amprolium.

Materials:

-

Purified protozoa (e.g., schizonts from Protocol 1)

-

[3H]Thiamine (radiolabeled thiamine)

-

Transport buffer (e.g., Malaria Saline: 125 mM NaCl, 5 mM KCl, 25 mM HEPES, 20 mM glucose, 1 mM MgCl2, pH 7.1)

-

This compound solutions of varying concentrations

-

Unlabeled ("cold") thiamine

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Microcentrifuge

Procedure:

-

Parasite Preparation: Wash the purified protozoa twice in the transport buffer to remove any residual media. Resuspend the parasites to a known cell density (e.g., 0.8 x 108 cells/mL).

-

Assay Setup: Prepare a series of reaction tubes. For each data point, you will need tubes for total uptake, non-specific binding, and uptake at different inhibitor concentrations.

-

Inhibition Setup: To the appropriate tubes, add varying concentrations of amprolium. For determining kinetic parameters, a range of at least 8 inhibitor concentrations should be tested.

-

Initiate Transport: Add [3H]Thiamine to the cell suspension to start the uptake reaction. A final concentration of 200 nM is a typical starting point.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a predetermined time. The initial rate of transport should be measured, so short time points (e.g., 1, 2, 5 minutes) are critical.

-

Stop Reaction: Terminate the uptake by rapidly centrifuging the tubes in a microcentrifuge to pellet the cells and immediately aspirating the supernatant. Alternatively, the reaction can be stopped by adding ice-cold buffer containing a high concentration of unlabeled thiamine.

-

Cell Lysis & Measurement: Wash the cell pellet with ice-cold buffer to remove extracellular radioactivity. Lyse the cells and transfer the lysate to a scintillation vial with scintillation fluid.

-

Quantification: Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of thiamine transported.

-

Data Analysis: Plot the rate of thiamine uptake versus substrate concentration to determine Km and Vmax. To determine the Ki for amprolium, analyze the data using methods such as a Lineweaver-Burk plot or non-linear regression analysis of uptake rates at different inhibitor concentrations.

Figure 2: General experimental workflow for a radiolabeled thiamine uptake inhibition assay.

Affected Signaling and Metabolic Pathways

The inhibition of thiamine transport does not target a single signaling cascade in the traditional sense. Instead, it induces a state of acute thiamine deficiency, which has profound downstream consequences on the parasite's central metabolism.

The primary pathway affected is carbohydrate metabolism :

-

Thiamine Uptake Blocked: Amprolium competitively inhibits the entry of thiamine into the protozoan cell.

-

TPP Depletion: The intracellular pool of thiamine is depleted, preventing the synthesis of the essential cofactor Thiamine Pyrophosphate (TPP).

-

Enzyme Inhibition: TPP-dependent enzymes become inactive. In protozoa, this critically includes:

-

Pyruvate Dehydrogenase Complex (PDH): This enzyme links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. Its inhibition halts the entry of glycolytic products into the cycle.

-

α-Ketoglutarate Dehydrogenase: A key enzyme within the citric acid cycle itself.

-

-

Metabolic Collapse: The disruption of these enzymes leads to a shutdown of the citric acid cycle, a drastic reduction in ATP synthesis, and an accumulation of upstream metabolites like pyruvate and lactate.[4] This leads to energy starvation and a coccidiostatic effect, arresting the parasite's development.[1]

Figure 3: Downstream metabolic consequences of amprolium's inhibition of thiamine transport.

Conclusion and Future Directions

This compound's mechanism of action is a classic example of targeted chemotherapy, exploiting a metabolic vulnerability in protozoan parasites. Its efficacy is based on the competitive inhibition of thiamine transport, a process for which clear quantitative differences exist between the parasite and its host. The protocols outlined in this guide provide a framework for the continued study of this interaction and for the screening of new antiprotozoal compounds that may target similar pathways.

Future research should focus on several key areas:

-

Molecular Identification of the Transporter: While the kinetics are well-characterized, the specific gene and protein responsible for thiamine transport in Eimeria and other susceptible protozoa have yet to be fully identified and characterized. This would open the door for more targeted drug design and could reveal new insights into drug resistance mechanisms.

-

Broader Kinetic Studies: Expanding the quantitative analysis to include Ki and IC50 values for amprolium against a wider range of protozoan species would provide a more comprehensive understanding of its spectrum of activity.

-

Mechanisms of Resistance: Investigating how resistance to amprolium develops at a molecular level, such as through mutations in the transporter gene that reduce drug affinity, is crucial for maintaining the long-term viability of this and other anticoccidial agents.

References

- 1. interchemie.com [interchemie.com]

- 2. huvepharma.com [huvepharma.com]

- 3. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiamine transporter - Wikipedia [en.wikipedia.org]

- 7. Purification of first-generation Eimeria tenella schizonts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

The Pharmacodynamics of Amprolium Hydrochloride Against Eimeria Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprolium hydrochloride, a synthetic thiamine analog, has been a cornerstone in the control of avian coccidiosis for decades. Its efficacy as a coccidiostat lies in its specific mechanism of action, targeting the thiamine uptake pathway of Eimeria parasites. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound against various Eimeria species, detailing its mechanism of action, summarizing key efficacy data, and outlining experimental protocols for its evaluation. Visual representations of the drug's interaction with the parasite's metabolic pathways and common experimental workflows are included to facilitate a deeper understanding for researchers and drug development professionals in the field of veterinary parasitology.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant and economically impactful disease in the global poultry industry.[1][2] The intestinal pathology induced by Eimeria infection leads to reduced feed efficiency, weight loss, and in severe cases, mortality.[3] this compound, introduced in 1960, is a synthetic anticoccidial agent widely used for both the prevention and treatment of this parasitic disease.[1] Unlike ionophore antibiotics, amprolium is a chemical coccidiostat with a well-defined mode of action, making it a valuable tool in coccidiosis control programs, including in antibiotic-free production systems.[1] This guide delves into the core pharmacodynamic principles of this compound, providing a technical resource for the scientific community.

Mechanism of Action: A Competitive Antagonist of Thiamine

This compound's primary mechanism of action is the competitive inhibition of thiamine (Vitamin B1) uptake by Eimeria parasites.[1][4][5] Due to its structural similarity to thiamine, amprolium effectively blocks the parasite's thiamine transporters.[3][6][7] This blockade leads to a thiamine deficiency within the parasite, disrupting critical metabolic processes that rely on thiamine pyrophosphate, a vital cofactor for carbohydrate metabolism.[8][9]

The parasite's thiamine transport system is significantly more sensitive to amprolium than that of the host, which accounts for the drug's favorable safety profile in poultry.[1] Research has shown that the affinity of the parasite's thiamine transport system for amprolium is much higher (Ki = 7.6 μM) compared to the host's intestinal cells (Ki = 323 μM).[10][11] This differential sensitivity allows for effective targeting of the parasite with minimal impact on the host animal.

Amprolium is particularly effective during the schizogony stage of the Eimeria life cycle, a period of rapid asexual reproduction where the demand for thiamine is at its peak.[1][12] By depriving the schizonts of this essential vitamin, amprolium acts as a coccidiostat, arresting the development of the parasite and allowing the host's immune system to mount a response.[1][9]

Efficacy Against Different Eimeria Species

This compound exhibits varying degrees of efficacy against different species of Eimeria. It is generally considered most effective against Eimeria tenella and Eimeria necatrix.[4][13] Its activity against other species such as Eimeria acervulina, Eimeria maxima, and Eimeria brunetti is also documented, although some field isolates may show reduced sensitivity.[6][9][13][14]

To enhance its spectrum of activity, amprolium is often used in combination with other anticoccidial drugs, such as ethopabate, a folic acid antagonist, or sulfaquinoxaline.[8][9]

Quantitative Efficacy Data

The efficacy of amprolium is typically evaluated based on several parameters, including the reduction in lesion scores, oocyst shedding, and improvements in animal performance (weight gain and feed conversion ratio). The following tables summarize representative data from various studies.

Table 1: Efficacy of this compound against Eimeria tenella

| Parameter | Control (Infected, Untreated) | Amprolium Treated | % Reduction / Improvement | Reference |

| Lesion Score | ||||

| Cecal Lesion Score | 2.6 - 2.8 | Significantly Reduced | - | [15] |

| Oocyst Shedding (Oocysts Per Gram - OPG) | ||||

| OPG (Day 6 PI) | 56,593 (E. brunetti) | 6,888 (E. brunetti) | 87.8% | [15] |

| OPG (Day 7 PI) | 178,792 (E. brunetti) | 57,167 (E. brunetti) | 68.0% | [15] |

| Performance | ||||

| Weight Gain | Reduced by 42% | Improved | - | [15] |

| Feed Conversion Ratio (FCR) | 1.88 | 1.65 | 12.2% | [1] |

| Average Daily Gain (g) | 41.2 | 46.7 | 13.3% | [1] |

Table 2: Efficacy of this compound against Mixed Eimeria Infections

| Parameter | Control (Infected, Untreated) | Amprolium Treated (125 ppm in feed) | % Reduction / Improvement | Reference |

| Lesion Score | ||||

| E. tenella | High | Significantly Reduced | - | [14] |

| E. acervulina | High | Partially Reduced | - | [14] |

| Oocyst Shedding | ||||

| E. acervulina | High | Reduced | - | [16][17] |

| E. maxima | High | Reduced | - | [16][17] |

| E. necatrix | High | Reduced | - | [16][17] |

| E. tenella (susceptible) | High | Reduced | - | [16][17] |

Experimental Protocols for Efficacy Evaluation

The evaluation of anticoccidial drugs like amproliam hydrochloride typically involves both in vitro and in vivo experimental models.

In Vitro Assays

-

Oocyst Sporulation Assay: This assay assesses the ability of a compound to inhibit the sporulation of Eimeria oocysts, a crucial step for becoming infective. Unsporulated oocysts are incubated in a solution containing the test compound (e.g., amprolium at 0.6 mg/mL) for a specific period (e.g., 72 hours at 25-30°C), and the percentage of sporulated oocysts is then determined.[18][19]

-

Cell Invasion and Development Assays: These assays utilize primary cells or cell lines to evaluate the effect of a compound on the ability of sporozoites to invade host cells and develop into subsequent stages like trophozoites and schizonts.[20]

In Vivo Studies (Anticoccidial Sensitivity Tests - ASTs)

In vivo studies in the target host (chickens) are the gold standard for evaluating the efficacy of anticoccidial drugs.

-

Animal Model: Young, coccidia-free broiler chickens are typically used.[1]

-

Experimental Groups:

-

Infection: Birds in the IUC and IT groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.[15][21]

-

Treatment: The IT group receives amprolium in the feed or drinking water for a specified period, often starting before or at the time of infection and continuing for several days post-infection.[1][21]

-

Parameters Measured:

-

Performance: Body weight gain and feed conversion ratio are monitored throughout the study.[1][15]

-

Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions, which are scored on a scale (e.g., 0-4).[15]

-

Oocyst Shedding: Fecal samples are collected at various time points post-infection to quantify the number of oocysts shed per gram of feces (OPG).[15]

-

Mortality: Daily mortality is recorded.[15]

-

Resistance

As with any antimicrobial agent, the development of resistance is a concern with the long-term use of amprolium. Resistance to amprolium in Eimeria species has been reported in various regions.[9][22][23][24] The mechanisms of resistance are not fully elucidated but may involve alterations in the parasite's thiamine transporter.[9] Prudent use of amprolium, including rotation with other anticoccidials having different mechanisms of action, is crucial to mitigate the development and spread of resistance.

Conclusion

This compound remains a valuable and effective tool for the control of coccidiosis in poultry. Its well-defined mechanism of action as a thiamine antagonist provides a targeted approach to inhibiting the growth and replication of Eimeria parasites. A thorough understanding of its pharmacodynamics, including its efficacy against different species and the potential for resistance, is essential for its judicious and sustainable use in poultry production. The experimental protocols outlined in this guide provide a framework for the continued evaluation of amprolium and the development of novel anticoccidial therapies.

References

- 1. huvepharma.com [huvepharma.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. cvear.com [cvear.com]

- 4. interchemie.com [interchemie.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. yikanghuagong.com [yikanghuagong.com]

- 7. amprolium.com [amprolium.com]

- 8. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium | Parasitology | Cambridge Core [cambridge.org]

- 12. Eimeria tenella oocyst excretion and riboflavin supplement in infected chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

- 14. Effectiveness of therapeutic anticoccidial drugs against recently isolated coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of the feed additive consisting of this compound (COXAM ®) for use in chickens for fattening and chickens reared for laying (Huvepharma N.V.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Amprolium Hydrochloride and its Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and mechanism of action of the anticoccidial agent amprolium hydrochloride. It further delves into the landscape of its structural analogues, offering available data on their comparative efficacy. This document is intended to serve as a valuable resource for professionals engaged in parasitology research, veterinary drug development, and medicinal chemistry.

Introduction to Amprolium

Amprolium is a synthetic coccidiostat that was first introduced in the poultry industry in 1960.[1] It is a structural analogue of thiamine (Vitamin B1) and exerts its anticoccidial effect by competitively inhibiting the transport of thiamine in Eimeria species, the protozoan parasites responsible for coccidiosis.[2] This inhibition leads to a thiamine deficiency in the parasite, disrupting carbohydrate metabolism and ultimately causing starvation.[1] The thiamine transport system in the parasite is significantly more sensitive to amprolium than that of the host, which accounts for its favorable safety profile in poultry.[1]

Physicochemical and Pharmacokinetic Properties of this compound

Amprolium is most commonly used as its hydrochloride salt to enhance its stability and solubility in water. A summary of its key physicochemical and pharmacokinetic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-[(4-Amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium chloride hydrochloride | [3] |

| CAS Number | 137-88-2 | [3] |

| Molecular Formula | C₁₄H₁₉N₄⁺ · Cl⁻ · HCl | [3] |

| Molecular Weight | 315.24 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 248-249 °C (decomposes) | |

| Solubility | Freely soluble in water and methanol; slightly soluble in ethanol; practically insoluble in ether and chloroform. | |

| pKa | Not available | |

| LogP | Not available |

Table 2: Pharmacokinetic Parameters of Amprolium in Broiler Chickens

| Parameter | Value | Administration Route | Reference |

| Bioavailability (F) | ~30% | Oral | [2] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Oral | [2] |

| Elimination Half-life (t½) | Rapidly eliminated within a few hours | Oral | [4] |

| Metabolism | Not extensively metabolized | [2] | |

| Excretion | Primarily via the kidneys in urine | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in various patents and academic publications.[5][6][7] The general synthetic scheme involves the preparation of a substituted pyrimidine intermediate, which is then condensed with 2-picoline.

Synthetic Pathway Overview

A common synthetic route starts from commercially available butyronitrile and acrylonitrile.[5] The key steps involve the formation of two crucial intermediates: butylamidine hydrochloride and α-methoxymethyl-β-methoxyacrylonitrile.[5] These intermediates are then condensed to form the pyrimidine core, 4-amino-5-(methoxymethyl)-2-propylpyrimidine. Finally, this pyrimidine derivative is reacted with 2-picoline to yield amprolium, which is then converted to its hydrochloride salt.[5]

Figure 1: General synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative synthesis based on descriptions found in the literature.[5][7] Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve desired yields and purity.

Step 1: Synthesis of Butylamidine Hydrochloride

-

To a solution of butyronitrile in methanol, add a stoichiometric amount of sodium methoxide.

-

Saturate the solution with anhydrous ammonia gas at a low temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture with hydrochloric acid to precipitate butylamidine hydrochloride.

-

Filter the precipitate, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: Synthesis of α-methoxymethyl-β-methoxyacrylonitrile

-

React acrylonitrile with methyl formate in the presence of a strong base like sodium methoxide.

-

The resulting intermediate is then methylated using dimethyl sulfate to yield α-methoxymethyl-β-methoxyacrylonitrile.

-

The product can be purified by distillation under reduced pressure.

Step 3: Synthesis of 4-amino-5-(methoxymethyl)-2-propylpyrimidine

-

Condense butylamidine hydrochloride with α-methoxymethyl-β-methoxyacrylonitrile in a suitable solvent (e.g., ethanol) under reflux conditions.

-

The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt.

-

After completion of the reaction, the solvent is removed, and the crude product is purified, for example, by column chromatography or recrystallization.

Step 4: Synthesis of this compound

-

React 4-amino-5-(methoxymethyl)-2-propylpyrimidine with an excess of 2-picoline.

-

The reaction is typically heated to drive the quaternization of the pyridine nitrogen.

-

After the reaction is complete, the excess 2-picoline is removed under reduced pressure.

-

The resulting crude amprolium is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.

-

The final product, this compound, is isolated by filtration, washed, and dried.

Mechanism of Action: Thiamine Transport Inhibition

Amprolium's mechanism of action is a classic example of competitive antagonism. As a structural analogue of thiamine, it competes for the same transport proteins on the cell membrane of Eimeria parasites.

Figure 2: Signaling pathway of amprolium's mechanism of action in Eimeria.

The thiamine transporter in Eimeria has a much higher affinity for amprolium compared to the transporter in the host's cells, leading to a selective blockade of thiamine uptake in the parasite.[1] This prevents the parasite from synthesizing thiamine pyrophosphate (TPP), an essential cofactor for several key enzymes in carbohydrate metabolism. The resulting metabolic disruption leads to the starvation and death of the parasite.

Structural Analogues of Amprolium

Several other thiamine analogues have been investigated for their biological activity, including anticoccidial and other therapeutic applications. These compounds typically share the pyrimidine ring structure of thiamine but have modifications in the thiazolium ring or the linker between the two rings.

Table 3: Anticoccidial and Antiprotozoal Activity of Amprolium and Selected Structural Analogues

| Compound | Structure | Target Organism | Activity (IC₅₀ or Efficacy) | Reference |

| Amprolium | 1-[(4-Amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium | Eimeria spp. | Effective at 125 ppm in feed for prevention and treatment of coccidiosis in poultry. | [4] |

| Oxythiamine | 4-Amino-5-hydroxymethyl-2-methylpyrimidine | Various, including Plasmodium falciparum | IC₅₀ = 5.5 µM against P. falciparum (in thiamine-free medium) | [8] |

| Pyrithiamine | 1-(4-Amino-2-methyl-5-pyrimidinylmethyl)-3-(β-hydroxyethyl)-2-methylpyridinium bromide | Various, including Plasmodium falciparum | Generally more potent inhibitor of thiamine pyrophosphokinase than oxythiamine. | [9] |

| Benfotiamine | S-benzoylthiamine O-monophosphate | Not primarily an anticoccidial; investigated for diabetic complications. | [10][11] | |

| Beclotiamine | 2-methyl-4-amino-5-((2-methyl-4-hydroxy-5-pyrimidinyl)methyl)thiazolium chloride | Not primarily an anticoccidial. | [12] |

Note: Direct comparative efficacy data for all analogues against Eimeria species in a standardized format is limited in the publicly available literature.

Synthesis of Key Structural Analogues (General Approaches)

Oxythiamine: The synthesis of oxythiamine involves the preparation of 4-amino-5-hydroxymethyl-2-methylpyrimidine. This can be achieved through various synthetic routes, often starting from simpler pyrimidine precursors.

Pyrithiamine: The synthesis of pyrithiamine involves the quaternization of a pyridine derivative with a substituted pyrimidinylmethyl halide.

Benfotiamine: The synthesis of benfotiamine starts with thiamine, which is phosphorylated to form thiamine monophosphate. The thiazolium ring is then opened, and the resulting thiol is acylated with benzoyl chloride to give benfotiamine.[10][11]

Beclotiamine: The synthesis of beclotiamine involves the reaction of 2-methyl-4-amino-5-aminomethylpyrimidine with a suitable thiazole precursor.[12]

Conclusion

This compound remains a significant tool in the control of coccidiosis in poultry and other livestock. Its well-understood mechanism of action as a thiamine antagonist provides a clear rationale for its efficacy and safety. The synthesis of amprolium, while multi-stepped, is well-established. The exploration of its structural analogues has revealed other compounds with interesting biological activities, although their potential as anticoccidial agents requires further investigation. This guide provides a foundational understanding for researchers and professionals working to develop new and improved therapies for parasitic diseases.

References

- 1. huvepharma.com [huvepharma.com]

- 2. cvear.com [cvear.com]

- 3. Amprolium - Wikipedia [en.wikipedia.org]

- 4. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 5. globethesis.com [globethesis.com]

- 6. CN105434362A - Method for preparing high-purity granular type this compound - Google Patents [patents.google.com]

- 7. CN105434362B - The preparation method of high-purity granular pattern this compound - Google Patents [patents.google.com]

- 8. Identification and characterization of thiamine analogs with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102911208A - Method for synthesizing benfotiamine - Google Patents [patents.google.com]

- 11. CN104418889A - New benfotiamine synthesis method - Google Patents [patents.google.com]

- 12. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]

Off-Target Effects of Amprolium Hydrochloride in Avian Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprolium hydrochloride is a widely utilized coccidiostat in the poultry industry, prized for its efficacy against Eimeria species. Its mechanism of action relies on its structural similarity to thiamine (Vitamin B1), leading to competitive inhibition of thiamine uptake in the coccidian parasite. While this targeted action is effective, the structural analogy also predisposes the avian host to off-target effects, primarily revolving around induced thiamine deficiency. This technical guide provides a comprehensive overview of the off-target effects of this compound in avian species, with a focus on the underlying biochemical and physiological consequences. It includes a detailed examination of the impact on thiamine-dependent metabolic pathways, quantitative data on toxicological thresholds, and explicit experimental protocols for the investigation of these effects. Furthermore, this guide explores potential interactions with other feed additives and discusses the histopathological manifestations of amprolium-induced thiamine deficiency.

Introduction

This compound has been a cornerstone of coccidiosis control in poultry for decades.[1] Its primary therapeutic action is based on the competitive antagonism of thiamine transport in Eimeria parasites, which have a significantly higher affinity for amprolium than their avian hosts.[2][3] This differential sensitivity forms the basis of its selective toxicity. However, at elevated doses or with prolonged use, amprolium can overwhelm the host's thiamine transport systems, leading to a state of induced thiamine deficiency with significant physiological and neurological consequences.[4][5] Understanding these off-target effects is crucial for optimizing its therapeutic index, ensuring animal welfare, and for the development of safer and more effective anticoccidial drugs.

On-Target vs. Off-Target Mechanism of Action

Amprolium's efficacy as a coccidiostat stems from its structural resemblance to thiamine, which allows it to be actively transported into Eimeria cells via their thiamine transporters.[1][2] Once inside the parasite, it cannot be pyrophosphorylated to the active cofactor, thiamine pyrophosphate (TPP), thereby disrupting essential metabolic pathways that are dependent on TPP.[2] This leads to the parasite's starvation and death.[1]

The primary off-target effect in the avian host mirrors this mechanism. Amprolium competes with dietary thiamine for absorption in the intestine and for transport across the blood-brain barrier.[5] This competition can lead to a systemic thiamine deficiency, impacting a wide range of physiological functions.

Core Off-Target Effect: Thiamine Deficiency and its Consequences

Thiamine, in its active form as thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and energy metabolism.[6] Amprolium-induced thiamine deficiency disrupts these critical pathways, leading to a cascade of adverse effects.

Impact on Thiamine-Dependent Enzymes

The primary biochemical lesion of amprolium's off-target activity is the reduced activity of TPP-dependent enzymes. These include:

-

Pyruvate Dehydrogenase Complex (PDH): Catalyzes the conversion of pyruvate to acetyl-CoA, a critical link between glycolysis and the citric acid cycle.[7]

-

Alpha-Ketoglutarate Dehydrogenase (α-KGDH): A rate-limiting enzyme in the citric acid cycle that catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA.[8]

-

Transketolase: A key enzyme in the pentose phosphate pathway, responsible for the production of NADPH and precursor molecules for nucleotide synthesis.[9]

A study on thiamine deficiency in chicken brain has shown a decrease in the activity of pyruvate dehydrogenase, while the activities of succinate dehydrogenase and glutamate dehydrogenase were augmented, suggesting a significant disturbance in the tricarboxylic acid cycle.[7]

Physiological and Neurological Manifestations

The disruption of these metabolic pathways manifests in a range of clinical signs, collectively known as polyneuritis.[2] Symptoms are primarily neurological due to the brain's high reliance on glucose metabolism for energy.[10]

Clinical Signs of Amprolium-Induced Thiamine Deficiency in Avian Species: [2][6][10]

-

Early Signs: Anorexia, lethargy, and head tremors.

-

Progressive Neurological Signs: Ataxia (incoordination), muscle paralysis starting from the toes and progressing upwards, and a characteristic "stargazing" posture (opisthotonos) due to paralysis of the anterior neck muscles.

-

Severe Signs: Inability to stand, convulsions, decreased body temperature, and reduced respiratory rate.

Histopathological Changes

Histopathological examination of birds suffering from amprolium-induced thiamine deficiency reveals specific changes, particularly in the nervous system. Chronic deficiency can lead to the degeneration of peripheral nerve fibers, especially in the sciatic nerve, which corresponds with the observed leg weakness and paralysis.[3] The axis cylinder and myelin sheath are affected, with chromatolysis observed in the dorsal root ganglia.[3] While acute neurological signs like opisthotonos may occur without observable nerve fiber degeneration, chronic deficiency consistently produces these lesions.[3]

Quantitative Data on Off-Target Effects

The following tables summarize the available quantitative data on the off-target effects of this compound in avian species.

Table 1: Toxicological and Kinetic Data

| Parameter | Value | Species | Reference |

| LD50 (single oral dose) | 5.1 g/kg | Chicken | [11] |

| Affinity Constant (Kiapp) for Thiamine Uptake in Intestinal Cells | 1150 µg/L | Chicken | [5] |

| Inhibitory Constant (Ki) for Thiamine Uptake in Eimeria tenella | 7.6 µM | Eimeria tenella | [3] |

| Inhibitory Constant (Ki) for Thiamine Uptake in Host Intestinal Cells | 323 µM | Chicken | [3] |

Table 2: Dose-Dependent Off-Target Effects in Chicks

| Amprolium Concentration in Feed | Observed Effects | Reference |

| Up to 500 mg/kg | No adverse effects | [5] |

| 800 mg/kg | Reduced weight gain | [5] |

| 1000 mg/kg | Polyneuritis and death | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the off-target effects of amprolium in avian species.

Induction of Thiamine Deficiency with Amprolium

Objective: To induce a controlled state of thiamine deficiency in an avian model using this compound.

Materials:

-

Avian species (e.g., day-old broiler chicks)

-

Basal diet with a known, controlled level of thiamine

-

This compound (analytical grade)

-

Metabolic cages for individual housing and feed intake monitoring

-

Precision balance

Procedure:

-

House birds individually in metabolic cages to allow for accurate measurement of feed and water intake.

-

Acclimatize the birds to the basal diet for a period of 3-5 days.

-

Prepare experimental diets by incorporating this compound at various concentrations (e.g., 0 mg/kg, 500 mg/kg, 800 mg/kg, 1000 mg/kg of feed). Ensure homogenous mixing.

-

Randomly assign birds to different dietary treatment groups.

-

Provide the respective diets and water ad libitum for a predetermined experimental period (e.g., 3 weeks).

-

Monitor the birds daily for clinical signs of thiamine deficiency (as listed in section 3.2).

-

Record body weight and feed intake regularly.

-

At the end of the experimental period, collect tissue samples (brain, liver, blood) for biochemical and histopathological analysis.

Measurement of Thiamine and its Phosphate Esters by HPLC

Objective: To quantify the levels of thiamine and its phosphate esters (Thiamine Monophosphate - TMP, Thiamine Diphosphate - TPP) in avian tissues.

Principle: This method involves the extraction of thiamine and its esters from tissue homogenates, derivatization to fluorescent thiochrome compounds, and subsequent separation and quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[12][13]

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of tissue (e.g., brain, liver) in a cold solution of trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Derivatization:

-

To an aliquot of the supernatant, add potassium ferricyanide solution in an alkaline medium (e.g., NaOH) to oxidize thiamine and its esters to their corresponding thiochrome derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a reversed-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Detect the thiochrome derivatives using a fluorescence detector (excitation ~375 nm, emission ~435 nm).

-

Quantify the peaks by comparing their areas to those of known standards of thiamine, TMP, and TPP.

-

Erythrocyte Transketolase Activity Assay

Objective: To assess the functional thiamine status by measuring the activity of the TPP-dependent enzyme, transketolase, in erythrocytes.

Principle: The assay measures the rate of conversion of a substrate (e.g., ribose-5-phosphate) by transketolase in erythrocyte hemolysates. The activity is measured both with and without the addition of exogenous TPP. A significant increase in activity upon TPP addition (the "TPP effect") indicates a deficiency of the cofactor in the original sample.[14][15]

Procedure:

-

Hemolysate Preparation:

-

Collect whole blood in heparinized tubes.

-

Wash the erythrocytes with saline solution.

-

Lyse the erythrocytes with distilled water.

-

-

Enzyme Assay:

-

Prepare two sets of reaction mixtures. To one set, add a saturating concentration of TPP.

-

Add the erythrocyte hemolysate to both sets of reaction mixtures containing the substrate (ribose-5-phosphate) and other necessary reagents.

-

The product of the transketolase reaction is further converted in a series of enzymatic reactions that result in the oxidation of NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation:

-

Calculate the transketolase activity with and without added TPP.

-

The TPP effect is expressed as the percentage increase in activity with added TPP.

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Amprolium competitively inhibits thiamine transport in enterocytes.

Caption: Pathophysiological cascade of amprolium-induced polyneuritis.

Experimental Workflows

References

- 1. huvepharma.com [huvepharma.com]

- 2. Vitamin Deficiencies in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 3. AVIAN THIAMIN DEFICIENCY : A CORRELATION OF THE PATHOLOGY AND CLINICAL BEHAVIOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of the feed additive consisting of this compound (COXAM ®) for use in chickens for fattening and chickens reared for laying (Huvepharma N.V.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. poultrydvm.com [poultrydvm.com]

- 7. Physiological studies on the effects of nutritional imbalance on the central nervous system. II. Effects of thiamine deficiency on oxidative enzymes in the brain of chicken, Gallus domesticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bitchinchickens.com [bitchinchickens.com]

- 11. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 12. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 15. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

Amprolium hydrochloride absorption, distribution, metabolism, and excretion (ADME) studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprolium hydrochloride is a synthetic coccidiostat widely used in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. As a structural analogue of thiamine (Vitamin B1), its primary mechanism of action involves the competitive inhibition of thiamine uptake by the parasite, leading to thiamine deficiency and subsequent starvation of the coccidia.[1] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for ensuring its efficacy and safety in target animal species, as well as for establishing appropriate withdrawal times to safeguard human consumers. This technical guide provides an in-depth overview of the ADME profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Concepts: ADME Profile of this compound

Absorption

This compound is administered orally, typically through feed or drinking water.[2] It is absorbed from the gastrointestinal tract, although its bioavailability can be influenced by factors such as fasting.[3] The systemic bioavailability of this compound following oral administration in broiler chickens has been reported to be approximately 66.09% ± 4.9%.[4]

Distribution

Following absorption, amprolium is distributed throughout the body tissues. Studies in broiler chickens have shown that amprolium can be detected in various edible tissues, including muscle, liver, kidney, and skin with fat.[2][5] Residue levels are generally highest in the kidneys and liver.[5][6] Amprolium also distributes to eggs in laying hens, with higher concentrations found in the yolk compared to the egg white.[7][8]

Metabolism

The metabolism of amprolium is not extensively documented in the readily available literature. However, some studies have indicated the presence of unidentified metabolites in the liver and kidneys.[9] The primary mechanism of action, thiamine antagonism, is a direct result of the parent compound's structural similarity to thiamine.

Excretion

Amprolium is rapidly eliminated from the body, primarily via the kidneys.[10] A mass balance study in chickens demonstrated that 74% to 94% of an orally administered radioactive dose of amprolium was excreted within 24 hours, with this increasing to 81% to 104% after three days.[2]

Quantitative ADME Data

The following tables summarize the key pharmacokinetic parameters and tissue residue levels of this compound from various studies in chickens.

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens

| Parameter | Value | Species/Conditions | Reference |

| Single Intravenous Dose (30 mg/kg b. wt.) | Hubbard Broiler Chickens | [4] | |

| Elimination Half-Life (t½β) | 4.89 ± 0.3 h | [4] | |

| Volume of Distribution at Steady State (Vdss) | 0.34 ± 0.005 L/kg | [4] | |

| Total Body Clearance (Cl) | 0.562 ± 0.015 ml/kg/min | [4] | |

| Single Oral Dose (30 mg/kg b. wt.) | Hubbard Broiler Chickens | [4] | |

| Peak Plasma Concentration (Cmax) | 42.9 ± 1.11 µg/ml | [4] | |

| Time to Peak Plasma Concentration (Tmax) | 3.67 ± 0.05 h | [4] | |

| Systemic Bioavailability | 66.09 ± 4.9 % | [4] | |

| Repeated Oral Dosing | Hubbard Broiler Chickens | [4] | |

| Peak Plasma Concentration (Cmax) | 55.19 ± 0.35 µg/ml | [4] | |

| Time to Peak Plasma Concentration (Tmax) | 5.17 ± 0.15 h | [4] | |

| Biological Half-Life | 1.11 ± 0.14 h | [4] |

Table 2: Amprolium Residues in Tissues of Broiler Chickens

| Tissue | Residue Concentration (µg/kg) | Dosing Regimen | Withdrawal Period | Reference |

| Liver | 178 - 330 (mean 250) | 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | 0 days | [2] |

| Kidney | 1160 (average) | 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | 6 hours | [11] |

| Muscle | 63 (average) | 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | 6 hours | [11] |

| Skin with Fat | 94 (average) | 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | 6 hours | [11] |

Table 3: Amprolium Residues in Eggs of Laying Hens

| Egg Component | Residue Concentration (µg/kg) | Dosing Regimen | Withdrawal Period | Reference |

| Yolk | 200 | 5 mg/kg in feed for 21 days | - | [2] |

| Yolk | 2000 | 250 mg/kg in feed for 21 days | - | [2] |

| White | 7 | 5 mg/kg in feed for 21 days | - | [2] |

| White | 50 | 250 mg/kg in feed for 21 days | - | [2] |

| Yolk | < 5 | 5-250 mg/kg in feed | ~10 days | [7][8] |

Experimental Protocols

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in broiler chickens following intravenous and oral administration.

Methodology:

-

Animal Model: Healthy broiler chickens are used, typically housed in controlled environments.[4]

-

Dosing:

-

Intravenous (IV): A single dose of this compound (e.g., 30 mg/kg body weight) is administered into a wing vein.[4]

-

Oral (PO): A single dose of this compound (e.g., 30 mg/kg body weight) is administered directly into the crop using a gavage tube. For repeated dosing studies, amprolium is often administered in the drinking water or feed for a specified period.[2][4]

-

-

Blood Sampling: Blood samples are collected from a wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[12] Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of amprolium are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][13]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as elimination half-life, volume of distribution, clearance, Cmax, Tmax, and bioavailability.[14]

References

- 1. huvepharma.com [huvepharma.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nile.enal.sci.eg [nile.enal.sci.eg]

- 6. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amprolium exposure alters mice behavior and metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. media.neliti.com [media.neliti.com]

- 12. Pharmacokinetics and tissue residue of enrofloxacin in healthy, Eimeria-infected broiler chickens and those pre-treated with amprolium and toltrazuril - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid and sensitive determination of amprolium in chicken plasma by high-performance liquid chromatography with post-column reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bu.edu.eg [bu.edu.eg]

Amprolium Hydrochloride and the Host Immune Response to Coccidiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic and welfare concern in the global poultry industry. Amprolium hydrochloride, a synthetic thiamine antagonist, has been a cornerstone of anticoccidial programs for decades. Its primary function is coccidiostatic, meaning it inhibits the parasite's growth and reproduction, thereby preventing the overwhelming intestinal damage characteristic of the disease. This action reduces clinical signs and production losses. A prevailing concept is that by controlling parasite replication, amprolium "allows" the host's immune system to mount its own effective response and develop natural immunity. However, direct immunomodulatory effects of amprolium itself are not well-documented in publicly available literature.

This technical guide provides a comprehensive overview of the known mechanisms of amprolium, its impact on parasitological and performance parameters, and detailed experimental protocols for its study. It summarizes the available quantitative data, outlines methodologies for key experiments, and visualizes core concepts. This guide also highlights the current knowledge gap regarding the direct effects of amprolium on the host's cellular and humoral immune responses, proposing avenues for future research.

Core Mechanism of Action: Thiamine Antagonism

Amprolium's efficacy is rooted in its structural similarity to thiamine (Vitamin B1). Eimeria parasites have a high requirement for thiamine, particularly during the asexual reproductive stage (schizogony), to fuel their rapid intracellular multiplication.[1]

-

Competitive Inhibition: Amprolium acts as a competitive antagonist at the thiamine transporter in the parasite's cell membrane.[2] The transport system in the Eimeria parasite is significantly more sensitive to amprolium than that of the host's intestinal cells, providing a margin of safety for the treated animal.[1]

-

Metabolic Disruption: By blocking thiamine uptake, amprolium deprives the parasite of this essential cofactor. Thiamine pyrophosphate, the active form of thiamine, is crucial for carbohydrate metabolism. Its absence disrupts key enzymatic reactions, leading to metabolic distress and arrested development of the parasite, primarily targeting the first-generation trophozoites and schizonts.[2]

This mechanism effectively reduces the parasite load, lessens intestinal damage, and prevents the severe clinical signs of coccidiosis.

Effect on Host and Parasite Parameters: Quantitative Data

While direct immunological data is scarce, the effect of amprolium is well-documented through parasitological, performance, and histopathological outcomes. These metrics serve as crucial indicators of the drug's efficacy in controlling the disease, which is a prerequisite for the development of host immunity.

Performance and Parasitological Data

The following tables summarize data from various studies, demonstrating the effect of amprolium on key performance indicators (Body Weight Gain, Feed Conversion Ratio), parasite shedding (Oocysts Per Gram), and intestinal health (Lesion Score).

Table 1: Effect of Amprolium on Body Weight Gain (BWG) in Broiler Chickens

| Study Reference | Host | Eimeria Species | Treatment Group | BWG (g) | Control (Infected, Untreated) BWG (g) | % Improvement |

|---|---|---|---|---|---|---|

| Kandeel, M. (2013)[3] | Broiler Chickens | E. tenella | Amprolium (150 ppm) | +200 g (mean difference) | - | - |

| Huvepharma (2021)[1] | Broiler Chickens | Field Strains | Amprolium | 46.7 g/day | 41.2 g/day | 13.3% |

| Al-Massad et al. (2025)[4] | Broiler Chickens | E. tenella | Amprolium (20 mg/kg) | 1054.4 | 884.2 | 19.3% |

Table 2: Effect of Amprolium on Feed Conversion Ratio (FCR)

| Study Reference | Host | Eimeria Species | Treatment Group | FCR | Control (Infected, Untreated) FCR | % Improvement |

|---|---|---|---|---|---|---|

| Huvepharma (2021)[1] | Broiler Chickens | Field Strains | Amprolium | 1.65 | 1.88 | 12.2% |

| Al-Massad et al. (2025)[4] | Broiler Chickens | E. tenella | Amprolium (20 mg/kg) | 1.58 | 1.84 | 14.1% |

Table 3: Effect of Amprolium on Oocyst Shedding (Oocysts Per Gram - OPG)

| Study Reference | Host | Eimeria Species | Treatment Group | OPG (x 10³) | Control (Infected, Untreated) OPG (x 10³) | % Reduction |

|---|---|---|---|---|---|---|

| Kandeel, M. (2013)[3] | Broiler Chickens | E. tenella | Amprolium (150 ppm) | 218 | 229 | 4.8% |

| Al-Massad et al. (2025)[4] | Broiler Chickens | E. tenella | Amprolium (20 mg/kg) | 11,200 | 29,400 | 61.9% |

| Trujillo et al. (2023)[5] | Turkeys | E. meleagrimitis | Amprolium (0.024%) | Markedly Reduced | - | - |

Table 4: Effect of Amprolium on Intestinal Lesion Scores

| Study Reference | Host | Eimeria Species | Treatment Group | Lesion Score | Control (Infected, Untreated) Lesion Score | % Reduction |

|---|---|---|---|---|---|---|

| Al-Massad et al. (2025)[4] | Broiler Chickens | E. tenella | Amprolium (20 mg/kg) | 1.20 | 2.80 | 57.1% |

| Trujillo et al. (2023)[5] | Turkeys | E. meleagrimitis | Amprolium (0.024%) | Significantly Reduced | - | - |

Histopathological Observations

Histopathological analysis of intestinal tissues from amprolium-treated, Eimeria-infected chickens provides qualitative evidence of an ongoing immune response. Studies have noted heavy infiltration of mononuclear cells in the cecal mucosa and submucosa of treated birds.[6][7] This cellular infiltrate, likely comprising lymphocytes and macrophages, indicates a local cell-mediated immune response at the site of infection. While not quantitative, this observation supports the hypothesis that amprolium treatment allows for the development of a host immune reaction by preventing overwhelming parasite-induced pathology.

Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed literature and represent standard practices for evaluating the efficacy of amprolium and its impact on the host.

Eimeria Challenge Model

This protocol describes a typical floor-pen or battery-cage study to assess the efficacy of amprolium against an experimental Eimeria infection.

-

Animal Model:

-

Species: Day-old broiler chickens (Gallus gallus domesticus) or turkeys (Meleagris gallopavo).

-

Source: Sourced from a commercial hatchery, confirmed to be free of coccidial infection and unvaccinated against coccidiosis.

-

Housing: Housed in wire-floored battery cages or on fresh litter in floor pens to prevent extraneous infection. Maintain controlled temperature, humidity, and lighting appropriate for the age of the birds.

-

Diet: Provide a standard, unmedicated starter or grower ration ad libitum. Ensure the feed is free of any anticoccidial drugs. Water should also be unmedicated and available ad libitum.

-

-

Experimental Groups (Example):

-

Group 1 (Uninfected Control): Uninfected, untreated. Receives sham gavage (e.g., water or saline).

-

Group 2 (Infected Control): Infected, untreated. Receives sham treatment.

-

Group 3 (Amprolium Treatment): Infected, treated with this compound in the feed or water at a specified dosage (e.g., 125 ppm in feed or 0.012% in water).[3][8]

-

-

Eimeria Inoculum Preparation:

-

Species: Use laboratory-propagated, sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) or a mixture of species relevant to the study objectives.[9]

-

Sporulation: Harvest unsporulated oocysts from the feces of donor birds and sporulate in a 2.5% (w/v) potassium dichromate solution with forced aeration at 28-30°C for 48-72 hours.

-

Quantification: Wash sporulated oocysts by repeated centrifugation and resuspend in a known volume of saline. Enumerate the concentration of sporulated oocysts using a McMaster counting chamber.

-

Dose: Dilute the stock solution to achieve the desired challenge dose (e.g., 5 x 10⁴ sporulated oocysts) in a 1.0 mL volume per bird.[4]

-

-

Infection and Treatment Protocol:

-

Acclimation: Allow birds to acclimate for approximately 14 days.

-

Infection: At ~14 days of age, orally administer 1.0 mL of the prepared oocyst suspension directly into the crop of each bird in the infected groups using a gavage needle. Birds in the uninfected control group receive 1.0 mL of the vehicle (e.g., saline).

-

Treatment: Begin amprolium administration as per the experimental design. This can be prophylactic (starting 1-2 days before infection) or therapeutic (starting at the onset of clinical signs or a set time post-infection).[8]

-

-

Data Collection and Endpoint Analysis (typically 6-7 days post-infection):

-

Performance: Measure body weight at the time of infection and at the end of the experiment to calculate body weight gain. Record feed consumption to determine the feed conversion ratio (FCR).

-

Lesion Scoring: Euthanize a subset of birds from each group. Score intestinal lesions for the relevant gut segments on a scale of 0 (no gross lesions) to 4 (most severe lesions), according to the methods of Johnson and Reid (1970).

-

Oocyst Shedding: Collect fecal samples from each pen or cage for several days post-infection (typically days 5-9). Homogenize samples and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber after salt flotation.

-

Proposed Protocols for Immunological Analysis

While studies directly linking amprolium to specific immune responses are lacking, the following standard poultry immunology protocols can be applied to investigate these potential effects in the context of the challenge model described above.

-

Sample Collection:

-

At the experimental endpoint (e.g., 7 days post-infection), collect blood for serum and peripheral blood mononuclear cell (PBMC) isolation.

-

Aseptically harvest spleen and cecal tonsils for lymphocyte isolation.

-

Collect intestinal sections for histopathology and intraepithelial lymphocyte (IEL) isolation.

-

-

Quantification of Cytokine Gene Expression (qRT-PCR):

-

Tissue Preparation: Isolate lymphocytes from the spleen or cecal tonsils, or use sections of intestinal tissue.

-

RNA Extraction: Extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR: Perform quantitative real-time PCR using a thermal cycler. Use primers specific for chicken cytokines (e.g., IFN-γ, IL-10, IL-2, IL-1β) and a reference gene (e.g., β-actin, GAPDH).

-

Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, comparing treated groups to the infected control group.

-

-

Analysis of Immune Cell Populations (Flow Cytometry):

-

Cell Preparation: Prepare single-cell suspensions from spleen, cecal tonsils, or blood (PBMCs).

-

Staining: Stain cells with a panel of fluorescently-conjugated monoclonal antibodies specific for chicken immune cell markers (e.g., CD3 for T-cells, CD4 for T-helper cells, CD8 for cytotoxic T-cells, Bu-1 for B-cells).

-

Acquisition: Acquire data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to quantify the percentage of different immune cell populations (e.g., CD3+/CD4+, CD3+/CD8+) within the lymphocyte gate.

-

-

Measurement of Eimeria-specific Antibodies (ELISA):

-

Antigen Preparation: Prepare a soluble oocyst or sporozoite antigen from the relevant Eimeria species.

-

ELISA Protocol:

-

Coat ELISA plates with the Eimeria antigen and incubate overnight.

-

Block plates with a blocking buffer (e.g., 5% skim milk in PBS-Tween).

-

Add diluted serum samples collected at the endpoint and incubate.

-

Wash plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-chicken IgY or IgA).

-

Wash plates and add a substrate (e.g., TMB). Stop the reaction and read the optical density at the appropriate wavelength.

-

-

Analysis: Compare antibody levels between experimental groups.

-

Amprolium's Role in the Development of Host Immunity: A Logical Framework